(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione
Description
(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione: is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrazolidine-3,5-dione core
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N2O3/c19-15-14(10-4-8-13-9-5-11-21-13)16(20)18(17-15)12-6-2-1-3-7-12/h1-11H,(H,17,19)/b8-4+,14-10- |
InChI Key |
PTDRFTNUSKZRCZ-NDUUIVGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the phenyl group: This step involves the alkylation of the pyrazolidine-3,5-dione core with a phenyl halide in the presence of a base.
Attachment of the furan ring: The final step involves the condensation of the intermediate with a furan-2-yl prop-2-en-1-ylidene moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
(4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione: can be compared with similar compounds such as:
4,4’-Dichlorobenzophenone: Both compounds have aromatic rings, but differ in their functional groups and overall structure.
2-Fluorodeschloroketamine: This compound is structurally different but shares some pharmacological properties.
The uniqueness of (4Z)-4-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
